2,5-Dibromo-1,3-thiazole-4-carbonitrile
CAS No.: 1204297-23-3
Cat. No.: VC8424662
Molecular Formula: C4Br2N2S
Molecular Weight: 267.93 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1204297-23-3 |
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Molecular Formula | C4Br2N2S |
Molecular Weight | 267.93 g/mol |
IUPAC Name | 2,5-dibromo-1,3-thiazole-4-carbonitrile |
Standard InChI | InChI=1S/C4Br2N2S/c5-3-2(1-7)8-4(6)9-3 |
Standard InChI Key | MJFYQFOBKFEGNO-UHFFFAOYSA-N |
SMILES | C(#N)C1=C(SC(=N1)Br)Br |
Canonical SMILES | C(#N)C1=C(SC(=N1)Br)Br |
Introduction
Structural and Molecular Characteristics
The thiazole ring system is a five-membered heterocycle containing one sulfur and one nitrogen atom. In 2,5-dibromo-1,3-thiazole-4-carbonitrile, bromine atoms occupy the 2- and 5-positions, while a nitrile group (-C≡N) is attached to the 4-position. This arrangement confers unique electronic and steric properties:
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Molecular Formula: C₄Br₂N₂S, derived by substituting two hydrogens in the parent thiazole with bromine atoms and one hydrogen with a nitrile group.
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Molecular Weight: Estimated at 267.94 g/mol, calculated by summing atomic masses (C: 12.01 × 4, Br: 79.90 × 2, N: 14.01 × 2, S: 32.07).
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Geometry: The nitrile group’s linear geometry and strong electron-withdrawing nature polarize the thiazole ring, enhancing electrophilicity at the 2- and 5-positions .
Comparative Analysis of Brominated Thiazoles
The nitrile group’s electron-withdrawing effect distinguishes 2,5-dibromo-1,3-thiazole-4-carbonitrile from its alkyl- or halogen-substituted analogs, potentially altering reactivity in cross-coupling reactions .
Synthetic Strategies and Mechanistic Insights
Bromination of Thiazole Precursors
Bromination of thiazole derivatives typically occurs at the 2- and 5-positions due to the ring’s electron-deficient nature. For example, 2,5-dibromo-4-chloro-1,3-thiazole is synthesized via direct bromination of 4-chlorothiazole using bromine or N-bromosuccinimide (NBS) . Adapting this method, 2,5-dibromo-1,3-thiazole-4-carbonitrile could be synthesized by brominating 4-cyanothiazole under similar conditions.
Cyclization Reactions Involving Nitrile Precursors
The synthesis of nitrile-containing thiazoles often employs cyanothioacetamide as a building block. For instance, 2-amino-4,5-dihydrothiophene-3-carbonitriles are synthesized via Knoevenagel condensation of cyanothioacetamide with aldehydes, followed by cyclization . Applying this strategy, 2,5-dibromo-1,3-thiazole-4-carbonitrile might be accessible through:
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Thiazole Ring Formation: Reacting cyanothioacetamide with α-bromo ketones or thiocyanato ketones to form the thiazole core.
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Bromination: Subsequent bromination at the 2- and 5-positions using electrophilic brominating agents.
Mechanistic Considerations
Density functional theory (DFT) studies on related systems reveal that cyclization steps often proceed via transition states involving nucleophilic attack and proton transfer . For example, the reaction of α-thiocyanatoacetophenone with cyanothioacrylamides involves a Michael adduct intermediate that undergoes intramolecular cyclization . Similar mechanisms could govern the formation of 2,5-dibromo-1,3-thiazole-4-carbonitrile, with bromine incorporation occurring either before or after cyclization.
Physicochemical Properties and Reactivity
Spectral Characteristics
While experimental data for 2,5-dibromo-1,3-thiazole-4-carbonitrile is unavailable, analogs provide insights:
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IR Spectroscopy: A strong absorption band near 2200–2250 cm⁻¹ would confirm the presence of the nitrile group .
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NMR Spectroscopy:
Reactivity Profile
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Nucleophilic Aromatic Substitution (SNAr): Bromine atoms at the 2- and 5-positions are susceptible to substitution by nucleophiles (e.g., amines, alkoxides).
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Nitrile Functionalization: The nitrile group can undergo hydrolysis to carboxylic acids, reduction to amines, or serve as a directing group in metal-catalyzed cross-couplings .
Challenges and Future Directions
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Synthetic Optimization: Developing efficient, scalable routes to 2,5-dibromo-1,3-thiazole-4-carbonitrile remains critical. Microwave-assisted or flow chemistry approaches could enhance yields .
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Computational Modeling: DFT studies could predict reaction pathways and optimize bromination/cyclization steps .
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Biological Screening: Evaluating the compound’s bioactivity against disease targets (e.g., kinases, microbial enzymes) is a priority.
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